sec-Butylmagnesium chloride
Overview
Description
sec-Butylmagnesium chloride is an organometallic compound with the molecular formula C4H9ClMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity and utility in various chemical reactions .
Mechanism of Action
Target of Action
Sec-Butylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of this compound are organic compounds with electrophilic carbon atoms, such as carbonyl compounds (aldehydes, ketones, esters, etc.).
Mode of Action
This compound, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by donating its pair of electrons to an electrophilic carbon atom in the target molecule. This nucleophilic attack results in the formation of a new carbon-carbon bond.
Biochemical Pathways
This compound is primarily used in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides . It is also used in the synthesis of various alkoxytrichlorosilanes by reacting with tetrachlorosilane and alcohols . These reactions are key steps in many synthetic pathways in organic chemistry.
Result of Action
The result of this compound’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, polymers, and other chemical products.
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is sensitive to air and moisture , and therefore, must be handled under an inert atmosphere (like nitrogen or argon) and used in anhydrous (water-free) conditions. The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its efficacy. The temperature and solvent used can also influence the reaction rate and product yield.
Biochemical Analysis
Biochemical Properties
Sec-Butylmagnesium chloride is involved in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides . It also participates in the synthesis of various alkoxytrichlorosilanes by reacting with tetrachlorosilane and alcohols
Cellular Effects
As a Grignard reagent, it is primarily used in chemical reactions rather than biological processes
Molecular Mechanism
This compound, as a Grignard reagent, is known to participate in Grignard reactions, which involve the nucleophilic addition of organomagnesium halides (Grignard reagents) to a multitude of electrophilic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butylmagnesium chloride is prepared by reacting sec-butyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The general reaction is as follows:
CH3CH2CH(CH3)Cl+Mg→CH3CH2CH(CH3)MgCl
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
sec-Butylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Aryl Halides: Undergoes coupling reactions in the presence of palladium or nickel catalysts.
Tetrachlorosilane and Alcohols: Forms alkoxytrichlorosilanes.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Aryl-alkyl Compounds: From coupling reactions with aryl halides.
Alkoxytrichlorosilanes: From reactions with tetrachlorosilane and alcohols.
Scientific Research Applications
sec-Butylmagnesium chloride is widely used in scientific research due to its versatility:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of organometallic compounds for material science applications.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylmagnesium chloride
- Isopropylmagnesium chloride
- n-Butylmagnesium chloride
- Isobutylmagnesium chloride
Uniqueness
sec-Butylmagnesium chloride is unique due to its specific reactivity profile, which is influenced by the secondary butyl group. This makes it particularly useful in certain synthetic applications where other Grignard reagents might not be as effective .
Properties
IUPAC Name |
magnesium;butane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLPNVNWHDKDMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884834 | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-08-2 | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sec-Butylmagnesium chloride in the reaction with Dichlorobis(cyclopentadienyl)titanium?
A1: this compound acts as a Grignard reagent in this reaction. [] Grignard reagents are organomagnesium halides known for their nucleophilic properties. In this specific case, this compound likely acts as a nucleophile, attacking the electrophilic titanium center in Dichlorobis(cyclopentadienyl)titanium. This interaction could lead to the substitution of one or both chlorine atoms, forming a new titanium-carbon bond and yielding a new organometallic compound. Further research is needed to elucidate the exact reaction mechanism and products formed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.